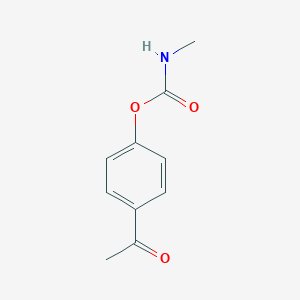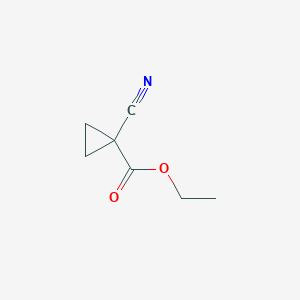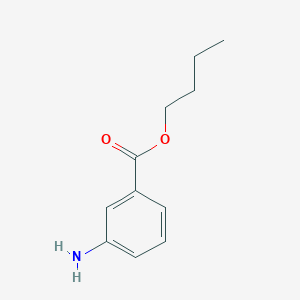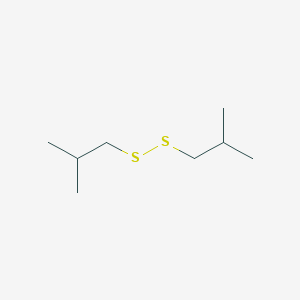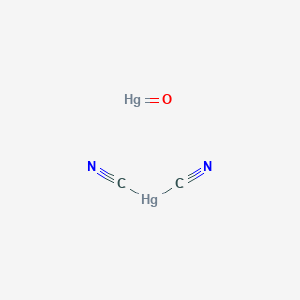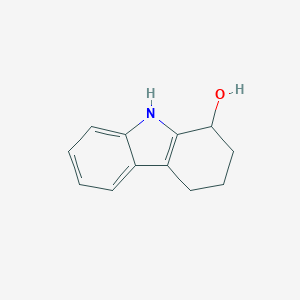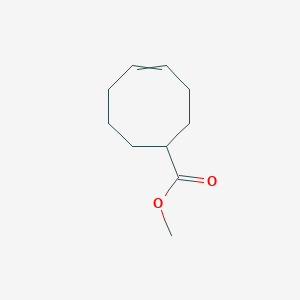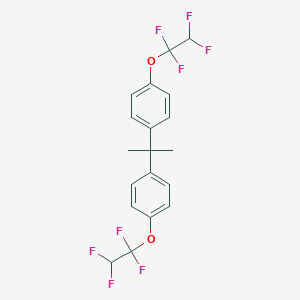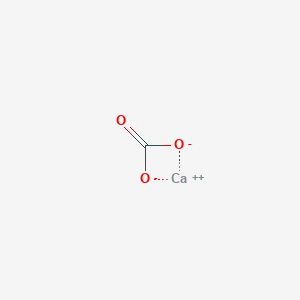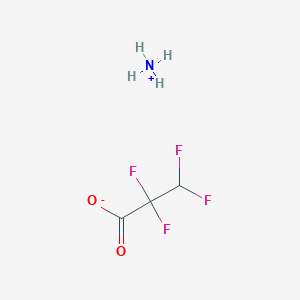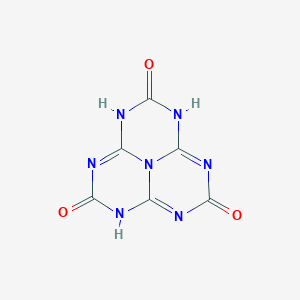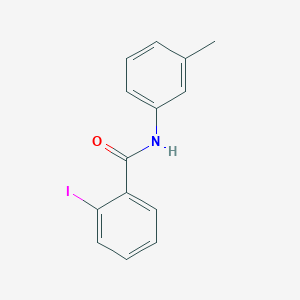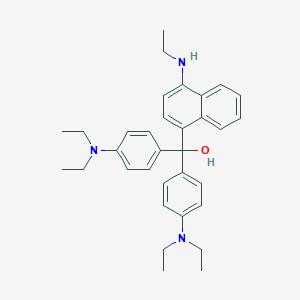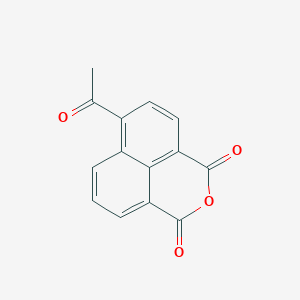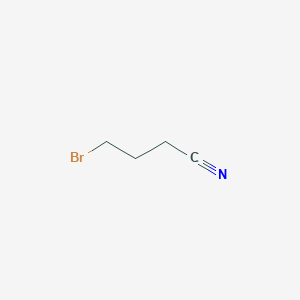
4-Bromobutyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobutyronitrile is an organic compound with the molecular formula C₄H₆BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through several methods. One common method involves the bromination of butyronitrile. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:
CH₃CH₂CH₂CN+Br₂→BrCH₂CH₂CH₂CN+HBr
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar bromination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
化学反应分析
Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include butyronitrile derivatives such as 4-hydroxybutyronitrile or 4-aminobutyronitrile.
Reduction: 4-Aminobutyronitrile.
Oxidation: 4-Bromobutyric acid.
科学研究应用
4-Bromobutyronitrile is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: As an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: In the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
3-Bromopropionitrile: Similar structure but with a shorter carbon chain.
4-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-2,2-Diphenyl Butyronitrile: A derivative used as an intermediate in pharmaceutical synthesis.
Uniqueness: 4-Bromobutyronitrile is unique due to its specific reactivity profile, which combines the properties of both the bromine atom and the nitrile group. This makes it particularly useful in the synthesis of compounds that require selective reactivity and functional group compatibility.
属性
CAS 编号 |
1253-67-4 |
|---|---|
分子式 |
C24H33NO5 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
InChI |
InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |
InChI 键 |
CNBMGHRDCCWIOB-UHFFFAOYSA-N |
SMILES |
C(CC#N)CBr |
规范 SMILES |
CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
沸点 |
206.0 °C |
Key on ui other cas no. |
5332-06-9 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


